molecular formula C15H11F4N3 B11060479 N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

N-(4-fluorobenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

Cat. No.: B11060479
M. Wt: 309.26 g/mol
InChI Key: AFCGITZRNNYNKV-UHFFFAOYSA-N
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Description

N-(4-FLUOROBENZYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROBENZYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of 4-Fluorobenzyl Group: The final step involves the alkylation of the benzimidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROBENZYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Fluorobenzyl Compounds: Compounds like 4-fluorobenzylamine, which is used in organic synthesis.

    Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene, which is used in medicinal chemistry.

Uniqueness

N-(4-FLUOROBENZYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C15H11F4N3

Molecular Weight

309.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C15H11F4N3/c16-10-6-4-9(5-7-10)8-20-11-2-1-3-12-13(11)22-14(21-12)15(17,18)19/h1-7,20H,8H2,(H,21,22)

InChI Key

AFCGITZRNNYNKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)F)N=C(N2)C(F)(F)F

Origin of Product

United States

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